(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-(5-methylfuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H19NO2/c1-4-13-8-7-12-10(3)11-6-5-9(2)14-11/h5-6,10,12H,4,7-8H2,1-3H3 |
InChI Key |
YHDSVTJMAZVEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Formation of the 1-(5-methylfuran-2-yl)ethyl Moiety
The 5-methylfuran ring is typically introduced via:
- Furan ring functionalization : Starting from 5-methylfuran, selective bromination or halogenation at the 2-position allows for subsequent nucleophilic substitution.
- Alkylation or acylation : The 2-position of 5-methylfuran can be alkylated with ethyl groups or converted to an aldehyde/ketone intermediate, which can then be transformed into the corresponding amine side chain.
Introduction of the Amine Group
- Reductive amination is a common method to introduce the amine group on the side chain attached to the furan ring. This involves reacting the aldehyde or ketone intermediate derived from the furan moiety with ammonia or a primary/secondary amine, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation).
- Alternatively, nucleophilic substitution of a halogenated intermediate with an amine nucleophile can be employed.
Attachment of the 2-Ethoxyethyl Group to the Amine Nitrogen
- The 2-ethoxyethyl substituent on the nitrogen can be introduced via N-alkylation of the amine with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl chloride or bromide).
- This alkylation is typically performed under basic conditions (e.g., with potassium carbonate or sodium hydride) in an aprotic solvent to favor substitution over elimination.
Detailed Preparation Methodology
Stepwise Synthetic Route
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Halogenation of 5-methylfuran | 5-Methylfuran | NBS (N-bromosuccinimide), solvent | 2-Bromo-5-methylfuran |
| 2 | Nucleophilic substitution or Grignard addition | 2-Bromo-5-methylfuran + ethylmagnesium bromide or acetaldehyde | Ether solvent, low temp | 1-(5-methylfuran-2-yl)ethanol or aldehyde |
| 3 | Oxidation or reduction | 1-(5-methylfuran-2-yl)ethanol | PCC (Pyridinium chlorochromate) or Swern oxidation | 1-(5-methylfuran-2-yl)acetaldehyde |
| 4 | Reductive amination | 1-(5-methylfuran-2-yl)acetaldehyde + ammonia or methylamine | NaBH3CN or catalytic hydrogenation | 1-(5-methylfuran-2-yl)ethylamine |
| 5 | N-Alkylation | 1-(5-methylfuran-2-yl)ethylamine + 2-ethoxyethyl bromide | K2CO3, DMF, reflux | This compound |
Notes on Reaction Conditions
- Halogenation : Selective bromination at the 2-position is critical to ensure regioselectivity.
- Reductive amination : Sodium cyanoborohydride is preferred for mild conditions and selectivity toward amine formation without over-reduction.
- N-alkylation : Excess base and controlled temperature avoid over-alkylation to quaternary ammonium salts.
Alternative Synthetic Approaches
From Nitriles
- Preparation of the amine via reduction of nitriles derived from 5-methylfuran intermediates can be used.
- For example, a 1-(5-methylfuran-2-yl)acetonitrile intermediate can be reduced using lithium aluminum hydride (LiAlH4) to yield the primary amine, which can then be N-alkylated with 2-ethoxyethyl halides.
Use of Protecting Groups
- To prevent side reactions on the furan ring or amine nitrogen, protecting groups (e.g., Boc for amines) may be employed during multi-step synthesis.
Data Table: Summary of Key Reagents and Yields from Literature Analogues
| Reaction Step | Reagents/Conditions | Typical Yield (%) | Comments |
|---|---|---|---|
| Halogenation of 5-methylfuran | NBS, CCl4, room temp | 75-85 | Selective bromination at 2-position |
| Grignard addition to bromo-furan | Ethylmagnesium bromide, ether, 0°C | 70-80 | Formation of alcohol intermediate |
| Oxidation to aldehyde | PCC, CH2Cl2, 0°C | 80-90 | Mild oxidation, avoids furan ring damage |
| Reductive amination | NH3, NaBH3CN, MeOH, pH 5-6 | 60-75 | High selectivity for primary/secondary amines |
| N-alkylation | 2-Ethoxyethyl bromide, K2CO3, DMF, reflux | 65-80 | Avoids over-alkylation, base neutralizes HBr |
Research Findings and Challenges
- The stability of the furan ring under reaction conditions is a key concern; mild conditions are preferred to avoid ring opening or polymerization.
- Selective monoalkylation of the amine nitrogen is challenging; controlled stoichiometry and reaction time are critical.
- Literature suggests the use of phase-transfer catalysts or microwave-assisted synthesis to improve yields and reduce reaction times.
- Purification often requires chromatographic techniques due to the presence of multiple amine alkylation products.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl and furan groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of (2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine and its analogs:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|---|
| This compound (1156113-09-5) | C₁₁H₁₉NO₂ | 197.27 | Ethoxyethyl chain, 5-methylfuran ethyl group | Likely liquid (analog data ); moderate polarity due to ethoxy group |
| 1-(5-Methylfuran-2-yl)ethylamine (1016708-34-1) | C₁₀H₁₇NO | 167.25 | Propyl group instead of ethoxyethyl | Lower molecular weight; reduced hydrophilicity |
| (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine (106027-47-8) | C₉H₁₅NO₂ | 169.22 | Methoxyethyl chain, furan methylene linkage | Higher oxygen content; potential for increased hydrogen bonding |
| [2-(Cyclohex-1-en-1-yl)ethyl][1-(5-methylfuran-2-yl)ethyl]amine | C₁₅H₂₃NO | 233.35 | Cyclohexenyl substituent | Increased hydrophobicity; bulky substituent may hinder reactivity |
| 1-(5-Methylfuran-2-yl)ethylamine (1021121-27-6) | C₁₀H₁₇NO | 167.25 | Branched isopropyl group | Steric hindrance; lower solubility compared to linear chains |
Key Observations:
- Polarity and Solubility : The ethoxyethyl group in the main compound enhances hydrophilicity compared to propyl or cyclohexenyl substituents . Methoxyethyl analogs (e.g., ) may exhibit similar polarity but with reduced steric bulk.
- Steric Effects : Branched substituents (e.g., isopropyl in ) or bulky groups (e.g., cyclohexenyl in ) may limit molecular flexibility and receptor binding efficiency.
Biological Activity
(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound that combines an ethoxyethyl group with a furan derivative. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves examining its interactions with biological systems, including its effects on neurotransmitter uptake, potential therapeutic applications, and toxicological profiles.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 191.27 g/mol
- Functional Groups :
- Ethoxy group
- Furan ring
This combination suggests potential reactivity and interaction with various biological targets due to the presence of both an amine and a furan moiety.
Neurotransmitter Interaction
Research indicates that compounds structurally related to this compound may exhibit significant effects on neurotransmitter systems. For instance, derivatives of similar amines have been shown to inhibit the uptake of norepinephrine (NE) and serotonin (5-HT), which are crucial for mood regulation and cognitive functions. This inhibition suggests a potential antidepressant activity, as seen in studies involving rodent models where such compounds antagonized reserpine-induced hypothermia and reduced noradrenergic responsiveness in the pineal gland .
Cytotoxicity
The cytotoxic effects of related compounds have been investigated in several studies. For instance, certain furan-containing amines showed cytotoxicity against cancer cell lines such as A549 and MIA PACA-2, with IC50 values ranging from 0.65 µM to 42 µM . This raises the possibility that this compound could also exhibit selective cytotoxicity against specific cancer cell lines.
Toxicological Profile
The safety profile of this compound is an essential aspect of its biological evaluation. Preliminary hazard assessments indicate that while some derivatives may not be skin sensitizers, they can exhibit acute toxicity in specific concentrations. For example, repeated dose toxicity studies have established a NOAEL (No Observed Adverse Effect Level) at 320 mg/kg/day in rats . Such findings are crucial for determining safe dosage levels for potential therapeutic use.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reductive amination between 5-methylfuran-2-yl ethyl ketone and 2-ethoxyethylamine under hydrogenation (H₂, 50–80 psi) with catalysts like palladium on carbon (Pd/C) can yield the target compound. Reaction parameters such as temperature (40–60°C), solvent choice (e.g., ethanol or THF), and pH (neutral to slightly acidic) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and byproducts. Monitoring via TLC or HPLC ensures intermediate stability .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?
- Methodological Answer : Key properties include:
- Solubility : Soluble in polar aprotic solvents (DMSO, THF) but limited in water. Pre-formulation studies recommend DMSO stock solutions for biological assays.
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Stability in aqueous buffers (pH 6–8) is >24 hours at 4°C.
- LogP : Predicted logP ~2.1 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration studies.
- Data Table:
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 225.3 g/mol | ESI-MS |
| Melting Point | Not determined (liquid at 25°C) | Differential Scanning Calorimetry |
| Solubility in DMSO | >50 mg/mL | Experimental |
Q. How can researchers assess the basic biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains at 10–100 µM.
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) or kinases (ATPase activity) with IC₅₀ determination via dose-response curves.
- Cytotoxicity : MTT assay on HEK293 or HepG2 cells (48-hour exposure, 1–50 µM).
- Note: Structural analogs show moderate activity against monoamine oxidases (MAOs), suggesting prioritization of neuropharmacological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., buffer composition, cell passage number).
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., impurity profiles >95% vs. <90% purity).
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) for binding affinity and thermal shift assays for protein-ligand stabilization.
- Example: Discrepancies in MAO-B inhibition may arise from differences in enzyme sources (recombinant vs. tissue-derived) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: e.g., 2V5Z for MAO-B). Prioritize flexible side-chain docking to account for induced fit.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD and hydrogen bond persistence.
- QSAR Modeling : Train models with datasets from PubChem BioAssay (AID 1259351) to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity .
Q. How can researchers design experiments to study the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Degradation Studies : Perform photolysis (UV-254 nm) and hydrolysis (pH 4, 7, 9) to identify breakdown products via LC-QTOF-MS.
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) at 0.1–10 mg/L.
- Bioaccumulation : Measure BCF (bioconcentration factor) in zebrafish embryos using radiolabeled compound (¹⁴C-tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
